Ethyl 7-chloro-2-oxoheptanoate

Catalog No.
S1941818
CAS No.
78834-75-0
M.F
C9H15ClO3
M. Wt
206.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 7-chloro-2-oxoheptanoate

Select the correct halide for high-yield Cilastatin synthesis.

  • Ethyl 7-chloro-2-oxoheptanoate (CAS 78834-75-0) offers controlled Cl reactivity, preventing side reactions.
  • Key intermediate: achieves >70% yield in Cilastatin; also used in Biotin and BCL-XL inhibitor research.
  • Reliable supply with consistent purity, ready for global shipping.

CAS Number

78834-75-0

Product Name

Ethyl 7-chloro-2-oxoheptanoate

IUPAC Name

ethyl 7-chloro-2-oxoheptanoate

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

InChI

InChI=1S/C9H15ClO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7H2,1H3

InChI Key

YJJLIIMRHGRCFM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)CCCCCCl

Canonical SMILES

CCOC(=O)C(=O)CCCCCCl

The exact mass of the compound Ethyl 7-chloro-2-oxoheptanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Ethyl 7-chloro-2-oxoheptanoate, 7-Chloro-2-oxoheptanoic acid ethyl ester, Ethyl 7-chloro-2-ketoheptanoate, Heptanoic acid, 7-chloro-2-oxo-, ethyl ester

Purity

≥95%

Package Size

1 g, 5 g, 10 g

Ethyl 7-chloro-2-oxoheptanoate (CAS: 78834-75-0) is a linear, bifunctional organic compound featuring a β-keto-ester group and a terminal alkyl chloride.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGy2QDpkkcvAnUFmy8Jun1gsZFERReAQorwgTfGvJ3aBmZjInEDh219bot84NaWRrcsktRkAakJL4Zwz2IzaIX20WLjDiIpisHlKbFUdzUZTfBDKvjvOTq51xZ869EAlRYSRxqqOTprZOgMnXeAg7SPXWKeH-ROXMy2rnDxVn_)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdeea69rgJZrFmMgWXlwKlVEomDRbgMU1ZHJ-32IqufcgyVFUh9KJgS-Hgm8r_jS3uNFGUGBQ-uojdsuhXUQ5zmQxzTutIZREljjDWIJMUKbUI7RRQPGAwgpKkmFzscdZvKbntaa1eQ63OEw3S0-OSZaRXgVSTt287M0KWdqFkf-PQ_BNX25TOcszi0-HIUkWL40wZ2f9M1FFzV4BAwXe-ZegC7y3Bg3Q-MDxyyCX0jrmEKKR8XoJh)] This structure makes it a versatile C7 building block, primarily utilized as a critical intermediate in multi-step organic syntheses.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdeea69rgJZrFmMgWXlwKlVEomDRbgMU1ZHJ-32IqufcgyVFUh9KJgS-Hgm8r_jS3uNFGUGBQ-uojdsuhXUQ5zmQxzTutIZREljjDWIJMUKbUI7RRQPGAwgpKkmFzscdZvKbntaa1eQ63OEw3S0-OSZaRXgVSTt287M0KWdqFkf-PQ_BNX25TOcszi0-HIUkWL40wZ2f9M1FFzV4BAwXe-ZegC7y3Bg3Q-MDxyyCX0jrmEKKR8XoJh)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqLJNjJFBdezQEKuMswcHA7BPjZLZp-aTEFgHGeiJe56r67W5B7qOW7pirojxFxKExjXVJNEULNFviPWKB_2Dkn-wydmksup_1Lha_fzTw6e47vCjqmMqrLQt7v7Yi_E1Gb1K3FQ%3D%3D)] Its most prominent and industrially significant role is as a key precursor in the manufacturing of Cilastatin, a renal dehydropeptidase inhibitor, and in synthetic routes towards Biotin (Vitamin H).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGy2QDpkkcvAnUFmy8Jun1gsZFERReAQorwgTfGvJ3aBmZjInEDh219bot84NaWRrcsktRkAakJL4Zwz2IzaIX20WLjDiIpisHlKbFUdzUZTfBDKvjvOTq51xZ869EAlRYSRxqqOTprZOgMnXeAg7SPXWKeH-ROXMy2rnDxVn_)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqLJNjJFBdezQEKuMswcHA7BPjZLZp-aTEFgHGeiJe56r67W5B7qOW7pirojxFxKExjXVJNEULNFviPWKB_2Dkn-wydmksup_1Lha_fzTw6e47vCjqmMqrLQt7v7Yi_E1Gb1K3FQ%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHk4MlGqYk3iL85vvmSZWcIMhxLPlitEzL_LmU0J7A-J1sBL0sOOZRdgsRmwBN8rW616T9EOADF2osrIMtpPBzH8er0wmVawhMFb190cauxypklnyXwiM9ln3eBMvmfLoQtW0bsKLxLYHm2YoYO_02EAY6980enlS8Tyuo_wA3jclEK60Qu-lPBk3LT2NmCTVJXFBnjCToPLhVCx3j6exd74l1EdY%3D)] The compound's utility is defined by the differential reactivity of its functional groups, allowing for sequential chemical transformations essential for constructing complex molecular targets.

Procurement Fit

Cilastatin intermediate Mandatory seven-carbon α-keto ester building block for cilastatin sodium synthesis
BCL-XL inhibitor research Literature-validated reagent for A-1155463 series synthesis, enabling hit-to-lead studies
Commercial supply Readily available at high purity from multiple international vendors, supporting direct procurement

Substituting Ethyl 7-chloro-2-oxoheptanoate with analogs, such as the corresponding bromo- or iodo-derivatives, is often unviable in established industrial processes. The reactivity of the terminal halide is a critical process parameter; alkyl chlorides are less reactive than bromides or iodides, a property that can be essential for preventing side reactions when other parts of the molecule are being transformed.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BDimmit%2BCounty%2C%2BUS)] This controlled reactivity is key to achieving high yields and purity in complex syntheses like that of Cilastatin.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHk4MlGqYk3iL85vvmSZWcIMhxLPlitEzL_LmU0J7A-J1sBL0sOOZRdgsRmwBN8rW616T9EOADF2osrIMtpPBzH8er0wmVawhMFb190cauxypklnyXwiM9ln3eBMvmfLoQtW0bsKLxLYHm2YoYO_02EAY6980enlS8Tyuo_wA3jclEK60Qu-lPBk3LT2NmCTVJXFBnjCToPLhVCx3j6exd74l1EdY%3D)] Furthermore, switching the ethyl ester for a methyl or other alkyl ester can alter solubility in specific solvent systems, affecting reaction rates, homogeneity, and purification efficiency. These seemingly minor structural changes necessitate significant process re-validation, making this specific CAS number a non-interchangeable specification for qualified production lines.

Substitution Risk

Chain length
Six- or eight-carbon homologs produce intermediates that cannot match the cilastatin pharmacophore geometry, making them unsuitable for API production.
Halogen/ester substitution
Bromo or methyl ester analogs introduce different reactivity profiles, potentially requiring full re-optimization of downstream steps and increasing regulatory risk.
Synthetic route
Material derived from low-yield Grignard routes may contain higher impurity levels and offer less competitive cost, limiting direct substitution without quality audit.

Precursor Suitability: Enables High-Yield Industrial Synthesis of Cilastatin Intermediate

In the industrial synthesis of Cilastatin, Ethyl 7-chloro-2-oxoheptanoate serves as a critical raw material. Optimized processes utilizing a Grignard reaction between 1-bromo-5-chloropentane and diethyl oxalate consistently achieve high yields and purity for this intermediate.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHk4MlGqYk3iL85vvmSZWcIMhxLPlitEzL_LmU0J7A-J1sBL0sOOZRdgsRmwBN8rW616T9EOADF2osrIMtpPBzH8er0wmVawhMFb190cauxypklnyXwiM9ln3eBMvmfLoQtW0bsKLxLYHm2YoYO_02EAY6980enlS8Tyuo_wA3jclEK60Qu-lPBk3LT2NmCTVJXFBnjCToPLhVCx3j6exd74l1EdY%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BDimmit%2BCounty%2C%2BUS)] A documented industrial process reports an isolated yield of 72% with a product purity of 98.2% by GC analysis.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BDimmit%2BCounty%2C%2BUS)] Alternative synthetic routes are often longer, leading to lower overall yields (around 60-63%) and increased production costs, making the Grignard route with this specific precursor the preferred industrial method.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGy2QDpkkcvAnUFmy8Jun1gsZFERReAQorwgTfGvJ3aBmZjInEDh219bot84NaWRrcsktRkAakJL4Zwz2IzaIX20WLjDiIpisHlKbFUdzUZTfBDKvjvOTq51xZ869EAlRYSRxqqOTprZOgMnXeAg7SPXWKeH-ROXMy2rnDxVn_)]

Evidence DimensionIsolated Yield & Purity
Target Compound Data72% yield; 98.2% purity
Comparator Or BaselineAlternative multi-step synthetic routes: ~60-63% total recovery
Quantified Difference~9-12% higher overall yield compared to longer synthetic routes
ConditionsIndustrial scale Grignard reaction using 1-bromo-5-chloropentane and diethyl oxalate in a toluene/THF solvent system.

This demonstrates the compound's validated role in a cost-effective, high-yield industrial process, making it a reliable choice for pharmaceutical supply chains.

Route yield comparison
Cross-study comparable
90.2% overall (malonate/air oxidation route) vs. 24–43% (Grignard/diethyl oxalate prior art)
Supports process cost assessment and procurement route selection
Difference +47 to +66 percentage points; yields depend on supplier process validation

Processability Advantage: Optimized Grignard Reaction Conditions Suppress Key Side Reactions

A significant challenge in the Grignard synthesis of this compound is the competing Wurtz coupling side reaction, which reduces yield and complicates purification.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHk4MlGqYk3iL85vvmSZWcIMhxLPlitEzL_LmU0J7A-J1sBL0sOOZRdgsRmwBN8rW616T9EOADF2osrIMtpPBzH8er0wmVawhMFb190cauxypklnyXwiM9ln3eBMvmfLoQtW0bsKLxLYHm2YoYO_02EAY6980enlS8Tyuo_wA3jclEK60Qu-lPBk3LT2NmCTVJXFBnjCToPLhVCx3j6exd74l1EdY%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BDimmit%2BCounty%2C%2BUS)] Process patents specify that using a mixed solvent system of toluene with an organic base co-solvent (like THF or triethylamine) at a volume ratio of 0.2–0.8 : 1 (base:toluene) effectively suppresses this side reaction.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHk4MlGqYk3iL85vvmSZWcIMhxLPlitEzL_LmU0J7A-J1sBL0sOOZRdgsRmwBN8rW616T9EOADF2osrIMtpPBzH8er0wmVawhMFb190cauxypklnyXwiM9ln3eBMvmfLoQtW0bsKLxLYHm2YoYO_02EAY6980enlS8Tyuo_wA3jclEK60Qu-lPBk3LT2NmCTVJXFBnjCToPLhVCx3j6exd74l1EdY%3D)] Without such optimization, or with less stable precursors, Wurtz impurities are more prevalent, leading to lower product purity and yield.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BDimmit%2BCounty%2C%2BUS)] The stability of the C-Cl bond in the 1-bromo-5-chloropentane starting material is crucial for the selective formation of the desired Grignard reagent, a selectivity not achievable with di-bromo starting materials.

Evidence DimensionSide Reaction Suppression
Target Compound DataWurtz side reaction is suppressed, enabling >98% product purity.
Comparator Or BaselineGrignard reactions without optimized solvent/base conditions, where Wurtz coupling is a significant side reaction.
Quantified DifferenceEnables achievement of >98% purity by minimizing Wurtz byproducts.
ConditionsGrignard reaction in toluene with an organic base (e.g., THF) co-solvent at a controlled ratio.

Procuring this compound, made via an optimized process, ensures a lower impurity profile, simplifying downstream purification and improving final API quality.

Purification recovery
Head-to-head
57% recovery & 98.5–99.5% purity (bisulfite adduct) vs. ~43% recovery (conventional purification)
Indicates higher material retention and batch consistency for quality-sensitive supply
Recovery and purity validated by GC; may require method transfer confirmation
Structural requirement
Class-level inference
Seven-carbon chain (heptanoate) is mandatory for cilastatin pharmacophore; shorter or longer chains fail
Defines non-substitutable procurement specification for cilastatin intermediate
Based on medicinal chemistry rationale and patent literature; no direct pharmacological data
BCL-XL inhibitor precedent
Supporting evidence
Explicitly used for A-1155463 synthesis (BCL-XL Ki 10 pM); no literature precedent for chain-length analogs
Offers literature-validated starting point for inhibitor research and reduces route scouting time
Application specific to A-1155463 chemical series; selectivity validation required for other scaffolds

Key Raw Material for Industrial Cilastatin Synthesis

This compound is the specified precursor in optimized, high-yield manufacturing routes for Cilastatin, an API used to inhibit renal enzymes and extend the efficacy of certain antibiotics.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHk4MlGqYk3iL85vvmSZWcIMhxLPlitEzL_LmU0J7A-J1sBL0sOOZRdgsRmwBN8rW616T9EOADF2osrIMtpPBzH8er0wmVawhMFb190cauxypklnyXwiM9ln3eBMvmfLoQtW0bsKLxLYHm2YoYO_02EAY6980enlS8Tyuo_wA3jclEK60Qu-lPBk3LT2NmCTVJXFBnjCToPLhVCx3j6exd74l1EdY%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BDimmit%2BCounty%2C%2BUS)] Its use is central to a process that achieves yields over 70% with high purity, making it the procurement choice for cost-effective and reliable Cilastatin production.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGy2QDpkkcvAnUFmy8Jun1gsZFERReAQorwgTfGvJ3aBmZjInEDh219bot84NaWRrcsktRkAakJL4Zwz2IzaIX20WLjDiIpisHlKbFUdzUZTfBDKvjvOTq51xZ869EAlRYSRxqqOTprZOgMnXeAg7SPXWKeH-ROXMy2rnDxVn_)]

Starting Material for Biotin (Vitamin H) Synthesis

Ethyl 7-chloro-2-oxoheptanoate is a documented intermediate in various total synthesis routes for Biotin.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqLJNjJFBdezQEKuMswcHA7BPjZLZp-aTEFgHGeiJe56r67W5B7qOW7pirojxFxKExjXVJNEULNFviPWKB_2Dkn-wydmksup_1Lha_fzTw6e47vCjqmMqrLQt7v7Yi_E1Gb1K3FQ%3D%3D)] The compound's bifunctional nature allows for the systematic construction of the complex bicyclic ring system and the valeric acid side chain characteristic of the Biotin molecule.

Versatile C7 Building Block for Heterocyclic Chemistry

Beyond its major pharmaceutical applications, the keto-ester and terminal chloride functionalities provide two distinct reactive sites for sequential modification. This makes it a useful building block for synthesizing substituted long-chain compounds or for constructing heterocyclic systems, such as in the development of novel BCL-XL inhibitors for cancer research.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKlbm1M5f6VlyZKF5j8TTxCWTwgsG5YG1drSi_nFgxKVwdiVv7dwKtoH3ivqtMxe4s2cPHm360kw4wnN71KFyly6PHo7VKSE-jnF-TYlBlUMn_GYsOINTGxFn2ciT8Z8O40NF7B9TndmE%3D)]

Application Fit Matrix

Application
Selection Property
Validation Focus
Cilastatin API intermediate supply
Seven-carbon chain specificity
Route yield and purification recovery confirmation
BCL-XL inhibitor drug discovery
Literature-precedented building block
Reaction compatibility and purity for lead optimization
Contract synthesis / CDMO scale-up
High-yield process availability
Scalability of malonate and bisulfite adduct routes
Analytical reference standard
Commercial purity and identity documentation
GC/HPLC impurity profiling suitability

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

78834-75-0

Wikipedia

Ethyl 7-chloro-2-oxoheptanoate

Explore Compound Types